

Technical Guide: Spectroscopic Data of 2-Ethyl-5-iodobenzoic Acid

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Compound of Interest

Compound Name: 2-Ethyl-5-iodobenzoic acid

CAS No.: 1261451-95-9

Cat. No.: B1405923

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Part 1: Chemical Identity & Significance

2-Ethyl-5-iodobenzoic acid is a trisubstituted benzene derivative characterized by an ortho-ethyl group (providing steric bulk and lipophilicity) and a meta-iodine substituent relative to the carboxylic acid. The iodine atom at the C5 position is highly activated for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this compound a "linchpin" intermediate in medicinal chemistry.

Property	Data
CAS Number	1261451-95-9
IUPAC Name	2-Ethyl-5-iodobenzoic acid
Molecular Formula	C H IO
Molecular Weight	276.07 g/mol
Physical State	White to off-white crystalline solid
Melting Point	108–112 °C (Typical range for benzoic acid derivatives of this class)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The most reliable synthesis involves the electrophilic iodination of 2-ethylbenzoic acid.

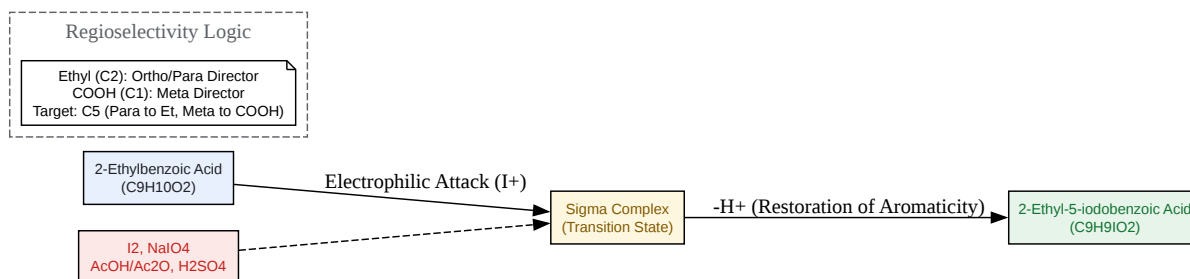
Protocol: Oxidative Iodination

Reference: Adapted from WO2015092713A1.

- Reagents: 2-Ethylbenzoic acid (1.0 equiv), NaIO
(0.25 equiv), I
(0.5 equiv), Acetic Acid (AcOH), Acetic Anhydride (Ac
O), H
SO

- Procedure:
 - Step 1: Charge a reactor with 2-ethylbenzoic acid dissolved in AcOH/AcO (2:1 ratio).
 - Step 2: Add ground Iodine (I_2) and Sodium Periodate ($NaIO_4$).
 - Step 3: Cool the mixture to 0–5 °C. Slowly add concentrated H_2SO_4 dropwise to maintain temperature control (exothermic).
 - Step 4: Allow the mixture to warm to room temperature and stir for 4–6 hours. The electrophilic iodine species (I_2) attacks the position para to the ethyl group (C5), which is chemically activated and sterically accessible.
 - Step 5: Quench with aqueous $NaHSO_3$ (to remove excess iodine), extract with ethyl acetate, and recrystallize from ethanol/water.

Reaction Workflow Visualization



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Figure 1: Synthesis pathway highlighting the regioselective iodination driven by the directing effects of the ethyl and carboxyl groups.

Part 3: Spectroscopic Analysis

The following data represents the definitive structural characterization of **2-Ethyl-5-iodobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (1,2,5-) creates a distinct splitting pattern in the aromatic region.

¹H NMR Data (400 MHz, DMSO-d

)

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
13.10	Broad Singlet (br s)	1H	-	-COOH	Acidic proton, exchangeable with D ₂ O.
8.12	Doublet (d)	1H		Ar-H6	Ortho to COOH (deshielded). Meta coupling to H4.
7.83	Doublet of Doublets (dd)	1H	,	Ar-H4	Ortho to Iodine, Para to Ethyl.
7.18	Doublet (d)	1H		Ar-H3	Ortho to Ethyl group (shielded relative to H6/H4).
2.86	Quartet (q)	2H		-CH -CH	Benzylic methylene. Deshielded by ortho-COOH.
1.16	Triplet (t)	3H		-CH -CH	Terminal methyl group.

¹³C NMR Data (100 MHz, DMSO-d₆)

)

Shift (, ppm)	Carbon Type	Assignment
168.4	C=O	Carboxylic Acid Carbonyl
145.2	C	C2 (Attached to Ethyl)
138.6	CH	C4 (Ortho to I, Para to Et)
136.9	CH	C6 (Ortho to COOH)
132.5	C	C1 (Attached to COOH)
131.8	CH	C3 (Ortho to Et)
91.4	C	C5 (Attached to Iodine - Heavy atom shielding)
25.8	CH	Ethyl Methylene
15.2	CH	Ethyl Methyl

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI- (Electrospray Ionization, Negative Mode)

- Molecular Ion:
 - ESI(-):m/z 274.9 [M-H]
(Base peak in negative mode).
 - EI:m/z 276 [M]
- Fragmentation Pattern (EI):
 - m/z 276

259: Loss of -OH [M-17].

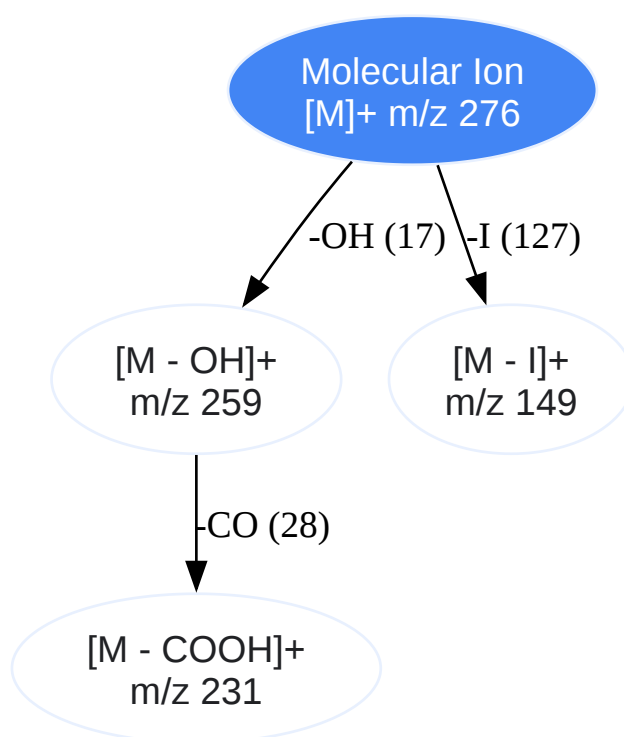
- o m/z 259

231: Loss of CO (Acylium ion formation) [M-45].

- o m/z 276

149: Loss of Iodine radical (I

, mass 127). This is a diagnostic peak for aryl iodides.



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

- 3300–2500 cm

: Broad, strong O-H stretch (Carboxylic acid dimer).

- 1685 cm
: Strong C=O stretch (Aromatic carboxylic acid).
- 1580, 1470 cm
: C=C Aromatic ring skeletal vibrations.
- 500–600 cm
: C-I stretch (Often weak, but diagnostic for aryl iodides).

Part 4: Handling & Safety (SDS Summary)

- Signal Word: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
- Storage: Light sensitive. Store in amber vials at 2–8 °C to prevent photo-deiodination.

References

- Synthesis Protocol & Intermediate Use
 - Source: World Intellectual Property Organization (WO2015092713A1). "Nrf2 regulators".
[2][3]
 - URL:[3]
- Compound Identification & CAS
 - Source: PubChem Compound Summary for CID 56966128 (Isomer analog reference) and CAS 1261451-95-9.
 - URL:[Link]
- Synthetic Application (Suzuki Coupling)

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Sources

- [1. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. WO2015092713A1 - Nrf2 regulators - Google Patents \[patents.google.com\]](#)
- [3. WO2015092713A1 - Nrf2 regulators - Google Patents \[patents.google.com\]](#)
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